6,7-dimethoxy-1-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-dimethoxy-1-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a tetrahydroisoquinoline core with multiple methoxy groups attached, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Hydrogenation: The final step involves the reduction of the isoquinoline core to the tetrahydroisoquinoline form using hydrogen gas in the presence of a palladium or platinum catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-1-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-dimethoxy-1-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The methoxy groups can influence its binding affinity to receptors and enzymes, potentially modulating their activity. The compound may also interact with cellular signaling pathways, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: The parent compound without methoxy groups.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler derivative with fewer methoxy groups.
2,4,5-trimethoxyphenethylamine: A structurally related compound with similar methoxy group patterns.
Uniqueness
6,7-dimethoxy-1-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific arrangement of methoxy groups, which can significantly influence its chemical properties and biological activities. This unique structure may confer distinct pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
6,7-dimethoxy-1-(2,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-22-15-11-19(26-5)18(25-4)10-14(15)20-13-9-17(24-3)16(23-2)8-12(13)6-7-21-20/h8-11,20-21H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOOFRMJKAZGJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2C3=CC(=C(C=C3CCN2)OC)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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